Physical Property Differentiation: Boiling Point, Density, and Refractive Index vs. Acetate Analog
The formate ester exhibits a higher boiling point (155-156°C at atmospheric pressure) compared to the acetate analog (117-118°C at 6 mmHg). The formate also has a significantly higher density (specific gravity 1.215-1.221) and refractive index (1.518-1.524) than the acetate (density 1.147 g/mL at 25°C, refractive index n20/D 1.51) [1][2]. These differences are critical for analytical method development (e.g., GC retention time, HPLC elution order) and for predicting behavior in flavor formulations where volatility and solubility are key.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 155-156°C |
| Comparator Or Baseline | 2-(4-Methylthiazol-5-yl)ethyl acetate (CAS 656-53-1): 117-118°C at 6 mmHg |
| Quantified Difference | Target compound boils higher, but direct comparison is confounded by different pressure conditions for the acetate data. The formate's boiling point is reported at atmospheric pressure, while the acetate's is at reduced pressure, indicating the formate is substantially less volatile. |
| Conditions | Target: JECFA specification (atmospheric pressure); Comparator: ChemicalBook data (6 mmHg reduced pressure) |
Why This Matters
The distinct boiling point directly impacts GC retention time, enabling unambiguous identification and quantification of the formate in complex mixtures, which is essential for quality control and regulatory compliance in flavor and fragrance applications.
- [1] FAO/WHO. Specifications for Flavourings: 2-(5-Methyl-4-thiazolyl)ethyl formate. JECFA 68, 2007. View Source
- [2] ChemicalBook. 4-Methyl-5-thiazolylethyl acetate (CAS 656-53-1). View Source
